![molecular formula C16H13Cl4N3O2 B2631770 3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide CAS No. 1390530-26-3](/img/structure/B2631770.png)
3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide
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Overview
Description
3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as TCFP and is synthesized using specific methods. TCFP has been shown to have significant biochemical and physiological effects, making it an excellent candidate for use in laboratory experiments.
Scientific Research Applications
The potential applications of TCFP in scientific research are vast. TCFP has been shown to have significant effects on various biochemical and physiological processes, making it an excellent candidate for use in laboratory experiments. Some of the potential research applications of TCFP include the study of cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of TCFP is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various biochemical pathways. TCFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. TCFP has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
TCFP has been shown to have significant biochemical and physiological effects. TCFP has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. TCFP has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. TCFP has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
TCFP has several advantages for use in laboratory experiments. TCFP is a potent inhibitor of specific enzymes and proteins, making it an excellent tool for the study of biochemical pathways. TCFP is also relatively stable and easy to handle, making it a convenient compound for use in laboratory experiments. However, TCFP also has some limitations. TCFP is a complex compound that requires specialized equipment and expertise for its synthesis. TCFP is also relatively expensive, limiting its widespread use in laboratory experiments.
Future Directions
For the study of TCFP include the study of TCFP in combination with other compounds, the study of TCFP in animal models of various diseases, and the study of TCFP in the context of personalized medicine.
Synthesis Methods
The synthesis of TCFP involves several steps, including the reaction of 3,4,5,6-tetrachloropyridin-2-amine with 3-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to give the desired compound, TCFP. The synthesis of TCFP is a complex process that requires careful attention to detail and the use of specialized equipment.
properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-3,4,5,6-tetrachloro-N-(3-methylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O2/c1-8-3-2-4-9(7-8)23(6-5-10(21)24)16(25)14-12(18)11(17)13(19)15(20)22-14/h2-4,7H,5-6H2,1H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFXYMIBSCEZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC(=O)N)C(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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